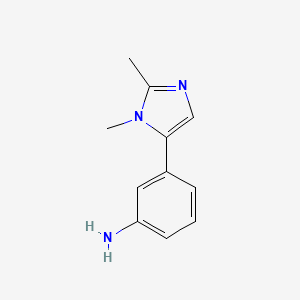
3-(1,2-dimethyl-1H-imidazol-5-yl)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1,2-dimethyl-1H-imidazol-5-yl)aniline is a compound that features an imidazole ring substituted with a phenylamine group. Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms, which imparts unique chemical and biological properties to the compound
准备方法
Synthetic Routes and Reaction Conditions
One common method is the condensation of glyoxal and ammonia to form the imidazole ring, followed by substitution reactions to introduce the dimethyl groups and the phenylamine group .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The exact methods can vary depending on the desired scale and application .
化学反应分析
Types of Reactions
3-(1,2-dimethyl-1H-imidazol-5-yl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazole N-oxides.
Reduction: Reduction reactions can lead to the formation of reduced imidazole derivatives.
Substitution: The phenylamine group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like halogens or nitrating agents under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield imidazole N-oxides, while substitution reactions can introduce various functional groups onto the phenylamine ring .
科学研究应用
3-(1,2-dimethyl-1H-imidazol-5-yl)aniline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
作用机制
The mechanism of action of 3-(1,2-dimethyl-1H-imidazol-5-yl)aniline involves its interaction with molecular targets, such as enzymes or receptors, through its imidazole ring. This interaction can modulate biological pathways, leading to various effects. The exact pathways and targets depend on the specific application and context .
相似化合物的比较
Similar Compounds
Clemizole: An antihistaminic agent containing an imidazole ring.
Etonitazene: An analgesic with an imidazole structure.
Omeprazole: An antiulcer drug featuring an imidazole ring.
Uniqueness
3-(1,2-dimethyl-1H-imidazol-5-yl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in medicinal chemistry and materials science .
属性
分子式 |
C11H13N3 |
|---|---|
分子量 |
187.24 g/mol |
IUPAC 名称 |
3-(2,3-dimethylimidazol-4-yl)aniline |
InChI |
InChI=1S/C11H13N3/c1-8-13-7-11(14(8)2)9-4-3-5-10(12)6-9/h3-7H,12H2,1-2H3 |
InChI 键 |
RUSQJKCWAWLQRL-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC=C(N1C)C2=CC(=CC=C2)N |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
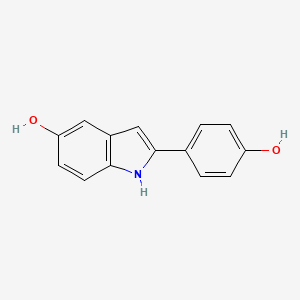
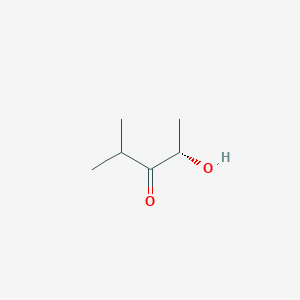
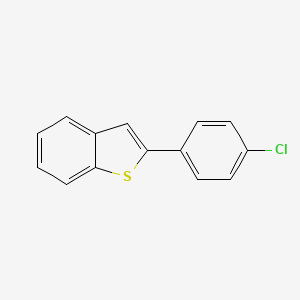
![6-tert-butylspiro[2.5]octane-1-carboxylic Acid](/img/structure/B8598161.png)
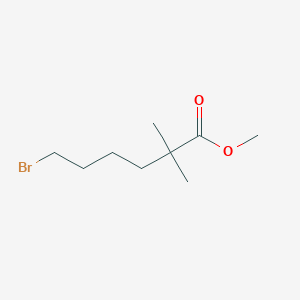
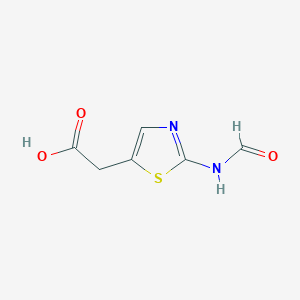
![2-Methyl-1,4-dihydropyrrolo[3,4-b]indol-3(2H)-one](/img/structure/B8598188.png)
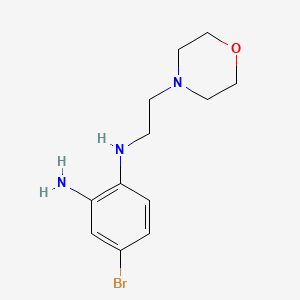
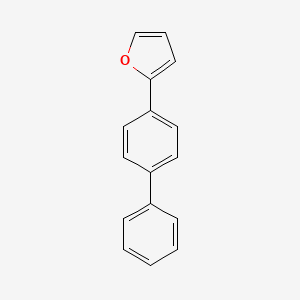
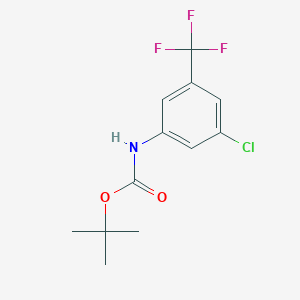

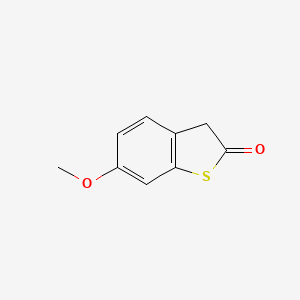
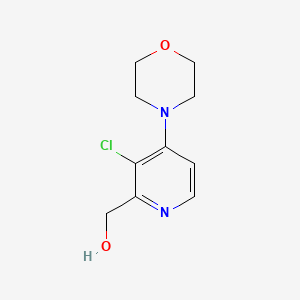
![4-[2-(1H-imidazol-5-yl)ethyl]benzoic acid](/img/structure/B8598235.png)
